Research has explored the use of 2-bromo-4-chlorotoluene in the development of new materials with specific properties.
2-Bromo-4-chlorotoluene is an aromatic compound characterized by the presence of both bromine and chlorine substituents on a toluene backbone. Its molecular formula is , and it has a molecular weight of 205.48 g/mol. The compound is known for its clear, colorless liquid form and is utilized in various chemical synthesis processes. It is registered under the CAS number 27139-97-5 and can be identified by its InChI key, CSUUXPHPCXHYGY-UHFFFAOYSA-N .
There is no current research available on the specific mechanism of action of 2-BCT.
The synthesis of 2-bromo-4-chlorotoluene can be achieved through several methods:
2-Bromo-4-chlorotoluene finds applications in various fields:
Interaction studies involving 2-bromo-4-chlorotoluene have focused on its reactivity with various nucleophiles and electrophiles. The compound's halogen substituents make it a valuable substrate for studies on electrophilic aromatic substitution and nucleophilic attack. Research indicates that variations in substituent position can significantly affect reaction rates and product distribution, providing insights into structure-reactivity relationships .
Several compounds share structural similarities with 2-bromo-4-chlorotoluene, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 2-Bromo-5-chlorotoluene | C7H6BrCl | Chlorine at position 5 instead of position 4 |
| 4-Bromo-2-chlorotoluene | C7H6BrCl | Bromine at position 4 instead of position 2 |
| 3-Bromo-4-chlorotoluene | C7H6BrCl | Bromine at position 3 |
| 2-Chloro-4-bromotoluene | C7H6ClBr | Chlorine at position 2 |
These compounds differ primarily in the positions of their halogen substituents, which significantly impacts their reactivity and applications in synthesis .
2-Bromo-4-chlorotoluene is an aromatic halogenated compound characterized by the molecular formula C7H6BrCl [1] [2] [3]. The compound exhibits a molecular weight of 205.48 grams per mole, as consistently reported across multiple chemical databases [1] [4] [7]. This molecular weight reflects the combined atomic masses of seven carbon atoms, six hydrogen atoms, one bromine atom, and one chlorine atom within the molecular structure [2] [5].
The molecular composition represents a substituted benzene derivative where the parent toluene structure has been modified through the introduction of two halogen substituents [1] [8]. The specific arrangement of atoms within this molecular formula creates a stable aromatic system with distinct physicochemical properties [2] [9].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C7H6BrCl | [1] [2] [3] |
| Molecular Weight | 205.48 g/mol | [1] [4] [7] |
| Exact Mass | 203.934140 g/mol | [12] |
| Monoisotopic Mass | 203.934128 g/mol | [3] |
The structural configuration of 2-bromo-4-chlorotoluene consists of a benzene ring with three substituents: a methyl group at position 1, a bromine atom at position 2, and a chlorine atom at position 4 [1] [8] [18]. The compound can be represented using various structural notation systems, including the Simplified Molecular Input Line Entry System (SMILES): CC1=C(Br)C=C(Cl)C=C1 [1] [7] [18].
The International Chemical Identifier (InChI) provides a standardized representation: InChI=1S/C7H6BrCl/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3 [1] [8] [18]. This notation describes the connectivity and hydrogen distribution within the molecular framework [2] [17].
Research on substituted benzene derivatives indicates that halogen substituents influence the electronic structure and geometric parameters of the aromatic ring [38]. The presence of both bromine and chlorine substituents creates asymmetric charge distribution patterns that affect bond lengths and angles throughout the molecular structure [35] [38].
| Structural Parameter | Notation | Reference |
|---|---|---|
| SMILES | CC1=C(Br)C=C(Cl)C=C1 | [1] [7] [18] |
| InChI | InChI=1S/C7H6BrCl/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3 | [1] [8] [18] |
| InChI Key | CSUUXPHPCXHYGY-UHFFFAOYSA-N | [1] [8] [18] |
The conformational behavior of 2-bromo-4-chlorotoluene is primarily governed by the planar nature of the aromatic benzene ring system [38]. The methyl group at position 1 can undergo rotational motion around the carbon-carbon bond connecting it to the benzene ring [39]. This rotation represents the primary conformational degree of freedom within the molecular structure [11] [13].
Studies on related halogenated aromatic compounds demonstrate that substituent positions significantly influence conformational preferences [11] [36]. The steric interactions between the bromine atom at position 2 and the methyl group at position 1 create conformational constraints that favor specific rotational orientations [36] [39].
Theoretical calculations on monosubstituted benzene derivatives reveal that halogen substituents introduce electronic effects that can influence the conformational energy landscape [38]. The electronegativity differences between bromine and chlorine atoms create distinct charge distribution patterns that affect molecular geometry [35] [38].
According to International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the systematic name for this compound is 2-bromo-4-chloro-1-methylbenzene [1] [4] [18]. This naming system follows established protocols for aromatic compounds where the benzene ring serves as the parent structure [27] [30] [34].
The IUPAC naming convention requires the identification of the longest carbon chain or ring system, followed by the systematic numbering of substituent positions [28] [32]. In this case, the benzene ring constitutes the parent structure, with the methyl group at position 1 serving as the primary substituent [30] [33].
The halogen substituents are named using standard prefixes: "bromo" for bromine and "chloro" for chlorine [27] [29] [34]. The numerical positions (2 and 4) indicate the specific carbon atoms to which these halogens are attached relative to the methyl-bearing carbon [30] [31].
| Nomenclature Aspect | Designation | Reference |
|---|---|---|
| IUPAC Name | 2-bromo-4-chloro-1-methylbenzene | [1] [4] [18] |
| Parent Structure | Benzene | [30] [33] |
| Primary Substituent | Methyl (position 1) | [30] [31] |
| Secondary Substituents | Bromo (position 2), Chloro (position 4) | [27] [29] |
Irritant